Imidazo[1,5-a][1,3,5]triazine
Description
Historical Context and Evolution of Imidazo[1,5-a]Current time information in Bangalore, IN.acs.orgresearchgate.nettriazine Synthesis
The synthesis of the imidazo[1,2-a] Current time information in Bangalore, IN.acs.orgresearchgate.nettriazine ring system was first reported over five decades ago. rsc.org Early synthetic methods often involved the construction of the triazine ring onto a pre-existing imidazole (B134444) or, more commonly, the annulation of an imidazole ring onto a substituted 1,3,5-triazine (B166579). rsc.org
A key early method involved a cyclization-rearrangement process. For instance, the synthesis of imidazo[1,5-a]-1,3,5-triazinones was achieved through this pathway, providing a foundational route to this class of compounds. acs.org Another established method is the chlorotrimethylsilane/HMDS-effected cyclization-rearrangement of 6-amino-5-(formylamino)-5-R-2-mercaptopyrimidin-4(5H)-ones to yield 8-R-2-thioxo-2,3-dihydroimidazo [1,5-a]-1,3,5-triazin-4(1H)-ones. nih.gov
Over the years, synthetic strategies have evolved to become more efficient and versatile. Modern approaches frequently employ multicomponent reactions (MCRs), which are highly valued for their ability to generate molecular diversity in a single step from readily available starting materials. rsc.org These one-pot procedures minimize synthetic steps and are amenable to creating libraries of compounds for biological screening. rsc.org For example, a highly selective, one-pot, three-component synthesis has been developed for novel 2-alkyl-substituted 4-aminoimidazo[1,2-a] Current time information in Bangalore, IN.acs.orgresearchgate.nettriazines using 2-aminoimidazoles, trialkyl orthoesters, and cyanamide (B42294), often accelerated by microwave irradiation. rsc.org Other contemporary methods include the copper(II)-catalyzed iodine-promoted synthesis from 2-amino-1,3,5-triazines and chalcones, which proceeds with good yields and excellent regioselectivity. researchgate.net
Significance of the Imidazo[1,5-a]Current time information in Bangalore, IN.acs.orgresearchgate.nettriazine Scaffold in Heterocyclic Chemistry
The significance of the imidazo[1,5-a] Current time information in Bangalore, IN.acs.orgresearchgate.nettriazine scaffold in heterocyclic chemistry is largely rooted in its role as a purine (B94841) bioisostere. nih.govresearchgate.net Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The pyrazolo[1,5-a] Current time information in Bangalore, IN.acs.orgresearchgate.nettriazine system, a close analog, is noted to perfectly mimic the biophysicochemical properties of the purine ring while offering greater in vivo stability. nih.gov This bioisosteric relationship allows chemists to design novel molecules with potentially enhanced biological activities or improved pharmacokinetic profiles compared to their purine counterparts. researchgate.netnih.gov
This scaffold is a key component in a broader class of nitrogen-containing heterocyclic compounds that are fundamental building blocks for generating probes with significant therapeutic potential. rsc.orgopenmedicinalchemistryjournal.com The structural rigidity and the presence of multiple nitrogen atoms in the imidazotriazine core provide specific points for substitution and interaction with biological targets, making it a "privileged scaffold" in medicinal chemistry. acs.org The impressive array of biological effects observed for imidazotriazine derivatives is often associated with the 1,2,4-triazine (B1199460) ring as a core structural moiety. beilstein-journals.org The versatility of the scaffold allows for the synthesis of large libraries of derivatives, which is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. d-nb.infonih.gov
Overview of Current Academic Research Landscape on Imidazo[1,5-a]Current time information in Bangalore, IN.acs.orgresearchgate.nettriazine Derivatives
Current academic research on imidazo[1,5-a] Current time information in Bangalore, IN.acs.orgresearchgate.nettriazine derivatives is vibrant and primarily focused on the synthesis of new analogues and the exploration of their biological activities. Researchers are actively designing and synthesizing novel series of these compounds to evaluate their potential as therapeutic agents.
A significant area of investigation is in oncology. For example, novel 3,4-dihydrobenzo researchgate.netnih.govimidazo[1,2-a] Current time information in Bangalore, IN.acs.orgresearchgate.nettriazine (BIT) derivatives have been synthesized and shown to possess antiproliferative activity against human colorectal adenocarcinoma and endothelial cell lines. d-nb.infonih.gov The mechanism of action for some of these compounds was identified as interference with the microtubule cytoskeleton, similar to the effects of paclitaxel. d-nb.infonih.gov Another research thrust is the development of kinase inhibitors. Derivatives of imidazo[1,2-a] Current time information in Bangalore, IN.acs.orgresearchgate.nettriazines have been designed as inhibitors of focal adhesion kinase (FAK), a target in cancer therapy. nih.govacs.org These compounds have demonstrated potent inhibition of FAK enzymatic activity and the proliferation of various cancer cell lines. nih.govacs.org
Antiviral research also features prominently. A variety of imidazo[1,5-a]-1,3,5-triazine derivatives have been synthesized and tested for their inhibitory effects on ortho- and paramyxoviruses. nih.gov Specific derivatives have shown selective inhibitory activity against viruses such as influenza A and respiratory syncytial virus at concentrations significantly lower than their cytotoxic concentrations. nih.gov The simultaneous presence of benzyl (B1604629) and thio structural units was found to be crucial for selective biological activity in these studies. nih.gov
The tables below summarize representative research findings on the synthesis and activity of Imidazo[1,5-a] Current time information in Bangalore, IN.acs.orgresearchgate.nettriazine derivatives.
Table 1: Selected Synthesized Imidazo[1,2-a] Current time information in Bangalore, IN.acs.orgresearchgate.nettriazine Derivatives
| Compound Name | Structure | Yield (%) | Starting Materials | Reference |
|---|---|---|---|---|
| 4-Amino-2-methyl-7-(4-methylphenyl)imidazo[1,2-a] Current time information in Bangalore, IN.acs.orgresearchgate.nettriazine | White solid | 60% | 2-Amino-4-(4-methylphenyl)imidazole, Trimethyl orthoacetate, Cyanamide | rsc.org |
| 4-Amino-2-ethyl-7-(4-methoxyphenyl)imidazo[1,2-a] Current time information in Bangalore, IN.acs.orgresearchgate.nettriazine | White solid | 57% | 2-Amino-4-(4-methoxyphenyl)imidazole, Trimethyl orthoacetate, Cyanamide | rsc.org |
| 4-Amino-2-propyl-7-(4-chlorophenyl)imidazo[1,2-a] Current time information in Bangalore, IN.acs.orgresearchgate.nettriazine | Light brown solid | 16% | 2-Amino-4-(4-chlorophenyl)imidazole, Trimethyl orthoacetate, Cyanamide | rsc.org |
Table 2: Antiviral Activity of Selected Imidazo[1,5-a] Current time information in Bangalore, IN.acs.orgresearchgate.nettriazine Derivatives
| Compound Name | Virus | Inhibitory Concentration (µM) | Cytotoxicity | Reference |
|---|---|---|---|---|
| 8-(4-methylbenzyl)-2-[(4-methylbenzyl) thio]imidazo[1,5-a]-1,3,5-triazin-4-one | Influenza A virus | 4.1 | 20-50-fold lower than inhibitory concentration | nih.gov |
| 8-[5-(benzyloxy)pentyl]-2-[(4-methylbenzyl)thio]imidazo [1,5-a]-1,3,5-triazin-4-one | Influenza A virus | 5.3 | 20-50-fold lower than inhibitory concentration | nih.gov |
| 6, 8-dimethyl-2-[(4-methylbenzyl)thio]imidazo[1,5-a]1,3, 5-triazin-4-one | Respiratory syncytial virus | 15.7 | 20-50-fold lower than inhibitory concentration | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
274-68-0 |
|---|---|
Molecular Formula |
C5H4N4 |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
imidazo[1,5-a][1,3,5]triazine |
InChI |
InChI=1S/C5H4N4/c1-5-8-2-7-4-9(5)3-6-1/h1-4H |
InChI Key |
VRRRECCAQSEOFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=CN=CN2C=N1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Imidazo 1,5 a 1 2 3 Triazine Derivatives
Cyclization and Annulation Strategies
The construction of the imidazo[1,5-a] nih.govrsc.orgnih.govtriazine ring system is primarily achieved through cyclization and annulation reactions. These strategies can be broadly categorized into one-pot multicomponent reactions and stepwise syntheses from various precursors.
One-Pot and Multicomponent Reactions for Imidazo[1,5-a]nih.govrsc.orgnih.govtriazine Formation
One-pot and multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesize complex molecules like imidazo[1,5-a] nih.govrsc.orgnih.govtriazines from simple starting materials in a single synthetic operation. These methods are advantageous as they often reduce reaction time, minimize waste, and simplify purification processes.
A notable example is the highly selective, one-pot, three-component synthesis of 2-alkyl-substituted 4-aminoimidazo[1,2-a] nih.govrsc.orgnih.govtriazines. nih.govrsc.org This method involves the reaction of 2-aminoimidazoles, trialkyl orthoesters, and cyanamide (B42294). nih.gov The reaction can be conveniently performed under either microwave irradiation or conventional heating, providing a library of novel compounds in high purity. nih.govrsc.org The scope of this MCR has been explored by varying the structures of both the trialkyl orthoesters and the 2-aminoimidazoles. nih.gov
For instance, the reaction of 2-amino-4-phenylimidazole with triethyl orthoacetate and cyanamide yields 4-amino-2-methyl-7-phenylimidazo[1,2-a] nih.govrsc.orgnih.govtriazine. nih.gov This reaction highlights the annulation of the 1,3,5-triazine (B166579) ring onto a pre-existing 2-aminoimidazole core. nih.gov Researchers have also developed an efficient and highly selective multicomponent synthesis of 4-aminoimidazo[1,2-a] nih.govrsc.orgnih.govtriazines, which are considered isosteres of adenine, through the microwave-assisted reaction of 2-aminoimidazoles, triethyl orthoformate, and cyanamide. rsc.org
Table 1: Examples of One-Pot Synthesis of Imidazo[1,2-a] nih.govrsc.orgnih.govtriazine Derivatives
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Product | Reaction Conditions |
|---|---|---|---|---|
| 2-Amino-4-phenylimidazole | Triethyl orthoacetate | Cyanamide | 4-Amino-2-methyl-7-phenylimidazo[1,2-a] nih.govrsc.orgnih.govtriazine | Microwave irradiation or conventional heating |
| 2-Aminoimidazoles | Triethyl orthoformate | Cyanamide | 4-Aminoimidazo[1,2-a] nih.govrsc.orgnih.govtriazines | Microwave irradiation |
| 2-Amino- nih.govrsc.orgnih.govtriazines | Ketones | - | Imidazo[1,2-a] nih.govrsc.orgnih.govtriazines | I2-mediated annulation |
| 2-Amino-triazines | 1,3-Dicarbonyl compounds | - | Aroylimidazo[1,2-a] nih.govrsc.orgnih.govtriazines | NBS-mediated |
Another approach involves the reaction of 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds, mediated by N-bromosuccinimide (NBS), to rapidly synthesize aroylimidazo[1,2-a] nih.govrsc.orgnih.govtriazines with good yields and excellent regioselectivity. rsc.org This method is tolerant of various functional groups, including β-keto esters, β-keto amides, and 1,3-diones. rsc.org Furthermore, an iodine-mediated annulation of 2-amino nih.govrsc.orgnih.govtriazines and ketones has been developed for the synthesis of imidazo[1,2-a] nih.govrsc.orgnih.govtriazines. researchgate.net
Stepwise Synthesis from Diverse Precursors
Stepwise synthesis provides a more controlled, albeit often longer, route to imidazo[1,5-a] nih.govrsc.orgnih.govtriazine derivatives. This approach allows for the isolation and characterization of intermediates, which can be crucial for understanding reaction mechanisms and controlling regioselectivity. The two primary strategies involve either the construction of the triazine ring onto a substituted imidazole (B134444) or the annulation of the imidazole ring onto a substituted 1,3,5-triazine. nih.gov
The annulation of an imidazole ring onto a substituted 1,3,5-triazine is a common approach. nih.gov This can be achieved through reactions of 2-amino-1,3,5-triazines with α-haloaldehydes or α-haloketones. nih.gov Another method involves the intramolecular cyclization of 2-amino-1,3,5-triazines that are substituted at the amino group. nih.gov
A preparative method for synthesizing substituted 5H-imidazo[1,2-e] nih.govrsc.orgnih.govtriazepines has been developed from available reagents. nasu-periodicals.org.ua This involves the interaction of aromatic acid amides with chloral (B1216628) to form chloralamides, which are then converted to imidoylchlorides. nasu-periodicals.org.ua Treatment with triethylamine (B128534) yields tetrachloro-2-aza-1,3-butadiene, which reacts regioselectively with 2-(aminomethyl)imidazole to form intermediates that undergo intramolecular heterocyclization to yield the final product. nasu-periodicals.org.ua
The synthesis of various imidazo[1,5-a]-1,3,5-triazine derivatives has been accomplished through the cyclization and rearrangement of 6-amino-5-(formylamino)-5-R-2-mercaptopyrimidin-4(5H)-ones using chlorotrimethylsilane/HMDS. nih.gov These key intermediates can be further transformed into a variety of derivatives. nih.gov
Catalytic Approaches in Imidazo[1,5-a]nih.govrsc.orgnih.govtriazine Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and improved selectivity. Both transition metal catalysis and organocatalysis have been successfully applied to the synthesis of imidazo[1,5-a] nih.govrsc.orgnih.govtriazines.
Transition Metal-Catalyzed Cyclizations
Transition metal catalysts, particularly those based on palladium and copper, have proven to be powerful tools for constructing the imidazo[1,5-a] nih.govrsc.orgnih.govtriazine scaffold. These catalysts can facilitate a variety of transformations, including C-N and C-C bond formations, through processes like cross-coupling and hydroamination reactions.
A notable application is the copper(I)-catalyzed intramolecular hydroamination of alkynyl triazinones, which provides a new route to dihydroimidazo[1,2-a] nih.govrsc.orgnih.govtriazin-4(6H)-ones. nih.gov This methodology has been shown to be practical, scalable, and versatile. nih.gov Interestingly, iodoalkynes were found to participate in this copper(I)-catalyzed intramolecular hydroamination, leading to the exclusive formation of E-isomers. nih.gov The synthesis of the required alkynyl triazinones can be achieved through the temperature-controlled sequential displacement of chlorine atoms in cyanuric chloride. nih.gov
Palladium-catalyzed intramolecular cyclization reactions have also been employed in the synthesis of related fused heterocyclic systems, demonstrating the versatility of this approach. bohrium.com While not directly forming the imidazo[1,5-a] nih.govrsc.orgnih.govtriazine ring in the cited example, the principles of palladium-catalyzed C-N bond formation are transferable.
Table 2: Transition Metal-Catalyzed Synthesis of Imidazo[1,2-a] nih.govrsc.orgnih.govtriazine Derivatives and Analogs
| Catalyst | Reaction Type | Substrates | Product |
|---|---|---|---|
| Copper(I) | Intramolecular Hydroamination | Alkynyl triazinones | Dihydroimidazo[1,2-a] nih.govrsc.orgnih.govtriazin-4(6H)-ones |
| Palladium | Intramolecular Cyclization | o-phenylene diamine and substituted 2-chloro-5-(2-methylquinoline-4-yl) benzaldehyde | Quinolin-fused benzo[d]azeto[1,2-a]benzimidazole analogues |
Organocatalytic and Metal-Free Transformations
In recent years, there has been a significant shift towards the development of metal-free and organocatalytic synthetic methods, driven by the desire for more sustainable and environmentally friendly chemical processes. frontiersin.orgrsc.orgresearchgate.net These approaches often utilize small organic molecules as catalysts, which are typically less toxic and more readily available than their transition metal counterparts.
While specific examples of organocatalytic synthesis of the imidazo[1,5-a] nih.govrsc.orgnih.govtriazine core are not extensively detailed in the provided context, the principles of organocatalysis are broadly applicable to the synthesis of nitrogen-containing heterocycles. rsc.orgresearchgate.net For instance, organocatalysts have been used for the synthesis of various nitrogen heterocycles through mechanisms involving enamine, enolate, and iminium intermediates. researchgate.net These strategies could potentially be adapted for the construction of the imidazo[1,5-a] nih.govrsc.orgnih.govtriazine ring system.
Metal-free oxidative transformations represent another promising avenue. frontiersin.org These reactions often employ readily available and environmentally benign oxidants. For example, an iodine-mediated annulation reaction has been successfully used for the synthesis of imidazo[1,2-a] nih.govrsc.orgnih.govtriazines from 2-amino nih.govrsc.orgnih.govtriazines and ketones. researchgate.net Similarly, NBS has been used to mediate the reaction between 2-amino-triazines and 1,3-dicarbonyl compounds. rsc.org
Regioselective and Stereoselective Synthesis of Imidazo[1,5-a]nih.govrsc.orgnih.govtriazines
The control of regioselectivity and stereoselectivity is a critical aspect of synthetic organic chemistry, particularly in the context of preparing biologically active molecules where specific isomers often exhibit desired activities.
Regioselectivity is a key challenge in the synthesis of imidazo[1,5-a] nih.govrsc.orgnih.govtriazines, as the fusion of the imidazole and triazine rings can potentially lead to multiple isomers. Several synthetic methods have been developed that offer high levels of regiocontrol. For example, the one-pot, three-component synthesis of 4-aminoimidazo[1,2-a] nih.govrsc.orgnih.govtriazines from 2-aminoimidazoles proceeds with high selectivity, yielding a single regioisomeric product. nih.govrsc.org A proposed rearrangement mechanism has been suggested to account for this high selectivity. rsc.org
The reaction of 2-amino-triazines with 1,3-dicarbonyl compounds using NBS also demonstrates excellent regioselectivity. rsc.org Similarly, a regioselective synthesis of novel 5H-imidazo[1,2-e] nih.govrsc.orgnih.govtriazepines has been achieved through the reaction of tetrachloro-2-aza-1,3-butadienes with (1H-imidazol-2-yl)methanamine. arkat-usa.org This reaction proceeds under mild conditions and provides high yields of the desired product. arkat-usa.org The annulation of the triazepine ring to the imidazole occurs in a regioselective manner. nasu-periodicals.org.ua
The development of methods for the regiodirected synthesis of functionalized imidazothiazolotriazines has also been a focus of research. nih.gov Conditions have been found for the regioselective preparation of each of the regioisomeric functionalized derivatives of imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines and imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazines. nih.gov
While the provided information heavily emphasizes regioselectivity, the principles of stereoselective synthesis are also crucial, especially when chiral centers are present in the target molecules. Although specific examples of stereoselective synthesis of imidazo[1,5-a] nih.govrsc.orgnih.govtriazines are not detailed in the search results, the development of such methods would be a valuable extension of the existing synthetic toolbox.
Green Chemistry Principles and Sustainable Synthesis of Imidazo[1,5-a]nih.govacs.orgresearchgate.nettriazines
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net For the synthesis of complex heterocyclic systems like 1,3,5-triazines and their fused derivatives, these principles encourage the use of alternative energy sources, environmentally benign solvents, and atom-efficient reactions. chim.itnih.gov Methodologies such as microwave-assisted synthesis and reactions in solvent-free conditions or in green solvents like water have become cornerstones of this approach, often leading to shorter reaction times, higher yields, and purer products. chim.itnih.gov
While specific green synthetic protocols for the imidazo[1,5-a] nih.govacs.orgresearchgate.nettriazine ring system are not extensively documented, the broader success of these methods in the synthesis of other 1,3,5-triazine derivatives provides a strong impetus for their application to this scaffold. chim.itmdpi.com The development of sustainable routes, such as those employing microwave irradiation or solvent-free conditions, is paramount for the future of synthesizing these and other valuable heterocyclic compounds. chim.it
Microwave-Assisted Reactions
Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically accelerating reaction rates and improving yields compared to conventional heating methods. clockss.org This technology has been successfully applied to the synthesis of a wide array of 1,3,5-triazine-containing molecules, including fused heterocyclic systems. researchgate.netclockss.org
Although specific literature detailing the microwave-assisted synthesis of the imidazo[1,5-a] nih.govacs.orgresearchgate.nettriazine core is limited, the technique has been effectively used for its close structural isomers, such as imidazo[1,2-a] nih.govacs.orgresearchgate.nettriazines. For instance, an efficient, one-pot, three-component synthesis of 4-aminoimidazo[1,2-a] nih.govacs.orgresearchgate.nettriazines has been developed using microwave irradiation. rsc.org This reaction, involving 2-aminoimidazoles, triethyl orthoformate, and cyanamide, proceeds regioselectively to furnish the desired products in good yields and high purity. rsc.org The scalability and reproducibility of this microwave-assisted method have been demonstrated in different monomode microwave reactors. rsc.org
Another example includes the microwave-promoted synthesis of a complex benzimidazo[1,2-a] nih.govacs.orgresearchgate.nettriazine derivative, showcasing the utility of this technology for constructing intricate molecular scaffolds. longdom.org The significant reduction in reaction time and often increased yields make microwave assistance a highly attractive strategy for the synthesis of triazine-based compounds. mdpi.comclockss.org
Table 1: Examples of Microwave-Assisted Synthesis of Related Imidazo[1,2-a] nih.govacs.orgresearchgate.nettriazine Derivatives
| Starting Materials | Product | Conditions | Yield (%) | Reference |
| 2-Aminoimidazoles, Triethyl orthoformate, Cyanamide | 4-Aminoimidazo[1,2-a] nih.govacs.orgresearchgate.nettriazines | Microwave Irradiation | Good yields | rsc.org |
| Bisheteroamine, Chloroacetylesters, Chloroacetylisocyanates | 7-(1H-Benzoimmidazol-2-yl)-10H-benzo researchgate.netacs.orgimidazo[1,2-a] nih.govacs.orgresearchgate.nettriazine-2,4-dione | Microwave Irradiation | Not specified | longdom.org |
This table presents data for the isomeric imidazo[1,2-a] nih.govacs.orgresearchgate.nettriazine system to illustrate the application of microwave-assisted synthesis in this class of compounds.
Solvent-Free or Environmentally Benign Solvent Systems
A key tenet of green chemistry is the reduction or elimination of volatile and toxic organic solvents. chim.it Performing reactions under solvent-free conditions or in environmentally benign solvents like water is a highly effective strategy to achieve this goal. researchgate.netnih.gov
Solvent-free methodologies have been shown to be clean, economical, and safe procedures for the synthesis of the 1,3,5-triazine ring. chim.it For example, the cyclotrimerization of nitriles to give 2,4,6-trisubstituted-1,3,5-triazines can be carried out under solvent-free conditions using microwave irradiation, which improves upon methods that require harsh conditions and long reaction times. chim.it Similarly, the synthesis of 6-substituted-1,3,5-triazine-2,4-diamines has been achieved in high yields (85-93%) via a solvent-free, microwave-assisted three-component condensation. clockss.org
The use of water as a solvent is particularly attractive due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net Recently, sonochemical methods, which use ultrasound to promote reactions, have been developed for synthesizing 1,3,5-triazine derivatives in aqueous media, offering a greener alternative to both conventional heating and some microwave protocols that use organic solvents. nih.gov
While conventional synthetic routes for imidazo[1,5-a] nih.govacs.orgresearchgate.nettriazines have been reported, such as the cyclization-rearrangement of 6-amino-5-(formylamino)-5-R-2-mercaptopyrimidin-4(5H)-ones, these typically employ traditional organic solvents. nih.gov The adaptation of these syntheses to solvent-free conditions or benign solvent systems represents a significant opportunity for future research, aligning the production of this scaffold with modern standards of sustainable chemistry.
Chemical Reactivity and Functionalization of the Imidazo 1,5 a 1 2 3 Triazine Core
Electrophilic and Nucleophilic Reactions of the Imidazo[1,5-a]Current time information in Chatham County, US.smolecule.commathnet.rutriazine System
The reactivity of the imidazo[1,5-a] Current time information in Chatham County, US.smolecule.commathnet.rutriazine system is characterized by its susceptibility to both electrophilic and nucleophilic attacks, depending on the reaction conditions and the nature of the substituents on the heterocyclic core.
Notably, the imidazo[1,5-a] Current time information in Chatham County, US.smolecule.commathnet.rutriazine system tends to undergo nucleophilic addition reactions more readily than electrophilic substitutions, which is a common trait for many aromatic compounds. smolecule.com The presence of multiple nitrogen atoms in the fused ring system creates electrophilic centers that are prone to attack by various nucleophiles, facilitating further functionalization. evitachem.com For instance, the synthesis of imidazo[1,5-a]-1,3,5-triazinones can be achieved through a cyclization-rearrangement pathway. acs.org
Conversely, electrophilic attack can also occur, particularly at the electron-rich positions of the imidazole (B134444) ring. The specific site of electrophilic substitution is influenced by the existing substituents on the triazine ring.
Directed C-H Functionalization Strategies on Imidazo[1,5-a]Current time information in Chatham County, US.smolecule.commathnet.rutriazine
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, including the imidazo[1,5-a] Current time information in Chatham County, US.smolecule.commathnet.rutriazine core. These methods avoid the pre-functionalization steps often required in traditional cross-coupling reactions, offering a more direct route to complex molecules.
Recent advancements have demonstrated the feasibility of C-H functionalization on related imidazo-fused systems, which can be extrapolated to the imidazo[1,5-a] Current time information in Chatham County, US.smolecule.commathnet.rutriazine scaffold. For example, visible light-induced C-H functionalization has been successfully applied to imidazo[1,2-a]pyridines, showcasing a broad substrate scope and tolerance for various functional groups. mdpi.com Furthermore, an I2-mediated annulation of 2-amino Current time information in Chatham County, US.smolecule.commathnet.rutriazines and ketones has been developed for the synthesis of imidazo[1,2-a] Current time information in Chatham County, US.smolecule.commathnet.rutriazines. rsc.org By modifying the reaction conditions, it is possible to introduce an additional 1,2-dicarbonyl motif through a combination of annulation and C-H functionalization. rsc.orgresearchgate.net
Transition metal-catalyzed C-H activation is another prominent strategy. Rhodium(III)-catalyzed annulation of N-azolo imines with dioxazolones provides a route to azolo Current time information in Chatham County, US.smolecule.commathnet.rutriazines through catalytic C-H amidation followed by cyclodehydration. nih.gov These methodologies highlight the potential for developing regioselective C-H functionalization protocols for the imidazo[1,5-a] Current time information in Chatham County, US.smolecule.commathnet.rutriazine system.
Derivatization at Peripheral Positions of Imidazo[1,5-a]Current time information in Chatham County, US.smolecule.commathnet.rutriazine
Halogenation and Cross-Coupling Reactions
Halogenated imidazo[1,5-a] Current time information in Chatham County, US.smolecule.commathnet.rutriazines are valuable intermediates for further diversification through cross-coupling reactions. Regioselective halogenation can be achieved using various halogenating agents, providing handles for the introduction of a wide range of substituents.
For the related pyrazolo[1,5-a]-1,3,5-triazine system, regioselective iodination at the C-8 position has been accomplished using N-iodosuccinimide. nih.gov This iodinated derivative can then participate in palladium-catalyzed cross-coupling reactions, such as Stille coupling, to introduce acetyl groups. nih.gov Efficient palladium-catalyzed cross-coupling methods have also been described for 5-bromo-1,2,3-triazine, allowing for the preparation of various (hetero)aryl-1,2,3-triazines. uzh.ch These strategies can be adapted for the functionalization of halogenated imidazo[1,5-a] Current time information in Chatham County, US.smolecule.commathnet.rutriazines.
The following table summarizes representative cross-coupling reactions on related triazine systems:
| Catalyst | Ligand | Coupling Partner | Product Yield (%) | Reference |
| Pd(dppf)Cl2 | dppf | 4-tert-butylphenylboronic acid | 81 | uzh.ch |
| Pd(dppf)Cl2 | dppf-CF3 | 4-tert-butylphenylboronic acid | 97 | uzh.ch |
| Pd(PPh3)4 | - | n-tributyl(1-ethoxyvinyl)tin | Good | nih.gov |
Alkylation and Acylation Reactions
Alkylation and acylation reactions provide straightforward methods for introducing alkyl and acyl groups onto the imidazo[1,5-a] Current time information in Chatham County, US.smolecule.commathnet.rutriazine core, further modifying its electronic and steric properties.
N-alkylation can occur at the nitrogen atoms of the imidazole or triazine rings, with the regioselectivity often depending on the reaction conditions and the nature of the alkylating agent. For instance, a one-pot, three-component synthesis has been developed for 2-alkyl-substituted 4-aminoimidazo[1,2-a] Current time information in Chatham County, US.smolecule.commathnet.rutriazines using trialkyl orthoesters. researchgate.net
Acylation reactions, such as the Friedel-Crafts acylation, can introduce acyl groups onto the electron-rich positions of the imidazole ring. In a related pyrazolo[1,5-a]-1,3,5-triazine, Friedel-Crafts acylation with acetyl chloride in the presence of SnCl4 successfully introduced an acetyl group. nih.gov
Ring Transformations and Rearrangements Involving Imidazo[1,5-a]Current time information in Chatham County, US.smolecule.commathnet.rutriazine
The imidazo[1,5-a] Current time information in Chatham County, US.smolecule.commathnet.rutriazine skeleton can undergo various ring transformations and rearrangements, leading to the formation of new heterocyclic systems. thieme-connect.de These reactions are often triggered by specific reagents or conditions and can provide access to novel chemical scaffolds.
For example, derivatives of imidazo[1,5-a]-1,3,5-triazine can be used to synthesize 4,5-disubstituted and 2,4,5-trisubstituted imidazoles. acs.org Furthermore, base-induced transformations and rearrangements have been observed in related imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazine derivatives, leading to new heterocyclic systems. researchgate.netbeilstein-journals.org These studies suggest that the imidazo[1,5-a] Current time information in Chatham County, US.smolecule.commathnet.rutriazine core could also be a versatile precursor for the synthesis of other complex heterocyclic structures through carefully designed rearrangement strategies.
The table below outlines some observed ring transformations in related imidazo-triazine systems:
| Starting Material | Reagent/Condition | Product | Reference |
| Imidazo[1,5-a]-1,3,5-triazine derivatives | - | 4,5-Di- and 2,4,5-trisubstituted imidazoles | acs.org |
| 6-Arylmethylidene imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines | Base | Imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine derivatives | beilstein-journals.org |
| Imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazin-6(7H)-ylidene)acetic acid esters | KOH/Methanol | Imidazo[4,5-e] Current time information in Chatham County, US.smolecule.comthiazino[2,3-c] Current time information in Chatham County, US.evitachem.commdpi.comtriazines | beilstein-journals.org |
Computational and Theoretical Studies of Imidazo 1,5 a 1 2 3 Triazine
Electronic Structure Analysis of Imidazo[1,5-a]Current time information in Berlin, DE.ontosight.airsc.orgtriazine Derivatives
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. acs.orgsumitomo-chem.co.jp For imidazo[1,5-a] Current time information in Berlin, DE.ontosight.airsc.orgtriazine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to analyze their electronic structure. acs.org This analysis provides insights into the molecule's stability, reactivity, and potential interaction sites. acs.orgscirp.org
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial descriptors of a molecule's kinetic stability and chemical reactivity. scirp.org
A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org In the context of imidazo[1,5-a] Current time information in Berlin, DE.ontosight.airsc.orgtriazine derivatives, the nature and position of substituents can significantly influence the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. Theoretical studies on related nitrogen-containing heterocyclic systems have shown that electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller energy gap and increased reactivity. mdpi.com
Table 1: Frontier Molecular Orbital Energies and Related Parameters for Hypothetical Imidazo[1,5-a] Current time information in Berlin, DE.ontosight.airsc.orgtriazine Derivatives (Illustrative Data)
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Chemical Softness (S) |
| Unsubstituted | -6.5 | -1.2 | 5.3 | 2.65 | 0.19 |
| Electron-Donating Group | -6.1 | -1.1 | 5.0 | 2.50 | 0.20 |
| Electron-Withdrawing Group | -6.8 | -1.5 | 5.3 | 2.65 | 0.19 |
Charge Distribution and Reactivity Predictions
The distribution of electron density within a molecule is fundamental to understanding its reactivity. acs.org Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. acs.org Regions of negative potential (red/yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
In imidazo[1,5-a] Current time information in Berlin, DE.ontosight.airsc.orgtriazine derivatives, the nitrogen atoms of the heterocyclic rings are expected to be regions of high electron density, making them potential sites for protonation and coordination with metal ions. researchgate.net Conversely, the carbon atoms, particularly those adjacent to nitrogen atoms, may exhibit a more positive character. Computational studies on similar heterocyclic systems have confirmed that analyses like Mulliken atomic charges and Fukui functions can provide quantitative predictions of reactive sites. acs.org
Elucidation of Reaction Mechanisms via DFT Calculations
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface. rsc.orgsumitomo-chem.co.jp This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of the reaction pathway.
Transition State Characterization and Energy Barrier Calculations
A transition state represents the highest energy point along the reaction coordinate, and its characterization is crucial for understanding the kinetics of a reaction. mdpi.com DFT calculations can locate and characterize transition states, and the energy difference between the reactants and the transition state gives the activation energy barrier. rsc.org For instance, in studies of related triazine derivatives, DFT calculations have been used to estimate the energy barriers for various decomposition pathways and conformational changes. rsc.orgmdpi.com A lower energy barrier indicates a faster reaction rate.
Regioselectivity and Stereoselectivity Prediction
Many chemical reactions involving substituted imidazo[1,5-a] Current time information in Berlin, DE.ontosight.airsc.orgtriazines can lead to multiple products. DFT calculations can predict the regioselectivity and stereoselectivity of these reactions by comparing the activation energies of the different possible reaction pathways. researchgate.netamazonaws.com The pathway with the lowest activation energy will be the most favorable, and the corresponding product will be the major one. For example, in the synthesis of substituted imidazotriazines, the regioselectivity of cyclization reactions has been successfully predicted using computational methods. researchgate.net
Prediction of Spectroscopic Properties (Advanced Applications)
Computational methods can also predict various spectroscopic properties of molecules, which is invaluable for characterizing newly synthesized compounds. acs.org
Time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic absorption spectra (UV-Vis) of molecules. sumitomo-chem.co.jp By calculating the excitation energies and oscillator strengths, TD-DFT can predict the λmax values, which can then be compared with experimental data to confirm the structure of the synthesized compound. sumitomo-chem.co.jp
Furthermore, DFT can be used to predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. acs.org The calculated spectra can be compared with experimental spectra to aid in the structural elucidation of imidazo[1,5-a] Current time information in Berlin, DE.ontosight.airsc.orgtriazine derivatives. While there can be systematic deviations between calculated and experimental values, scaling factors are often applied to improve the accuracy of the predictions. acs.org
NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting ¹H and ¹³C NMR chemical shifts and coupling constants, aiding in the correct assignment of experimental spectra.
For derivatives of the imidazo[1,5-a] acs.orgnih.govbeilstein-journals.orgtriazine family, DFT calculations have been employed to validate structural assignments. For instance, in studies of related fused heterocyclic systems like imidazo[1,2-a]pyrimidine-Schiff base derivatives, theoretical ¹H and ¹³C NMR chemical shifts calculated using the B3LYP/6-311++G(d,p) basis set have shown reasonable agreement with experimental data, confirming the proposed molecular structures. acs.org Similarly, for platinum(II) complexes with imidazo[1,5-a]-1,3,5-triazine derivatives, multinuclear NMR (¹H, ¹³C, ¹⁵N, ¹⁹⁵Pt) spectral data have been crucial in determining the coordination sites and geometry of the complexes. researchgate.net The significant upfield coordination shifts observed in ¹⁵N NMR (81–96 ppm) for the N(7) atom unequivocally identified it as the coordination site. researchgate.net
In the structural analysis of newly synthesized dihydroimidazo[5,1-c] acs.orgresearchgate.netacs.orgtriazine-3,6-dione derivatives, ¹³C NMR chemical shifts were instrumental. The thionation at the C5-carbonyl group was confirmed by a significant downfield shift of the C5 signal from approximately 176 ppm to 208–209 ppm. beilstein-journals.org The structure determination of the final condensed products was further supported by a combination of ¹H and ¹³C NMR, along with heteronuclear correlation NMR (HSQC and HMBC). beilstein-journals.org
The table below presents a comparison of experimental and calculated ¹³C NMR chemical shifts for a representative imidazo[1,2-a]pyrimidine (B1208166) derivative, illustrating the utility of computational methods in spectral assignment. acs.org
| Carbon Atom | Experimental Chemical Shift (ppm) acs.org | Calculated Chemical Shift (ppm) acs.org |
|---|---|---|
| Imine (N=CH) | 155.89 | 151.15 |
| Pyrimidine C2 | 150.18 | 153.52 |
| Pyrimidine C5 | 131.09 | 136.01 |
| Pyrimidine C6 | 108.88 | 113.28 |
UV-Vis Absorption and Emission Spectra Simulations
Computational simulations of Ultraviolet-Visible (UV-Vis) absorption and emission spectra are critical for understanding the electronic transitions within a molecule and predicting its photophysical properties. Time-dependent density functional theory (TD-DFT) is a widely used method for this purpose.
For the related triimidazo[1,2-a:1′,2′-c:1″,2″-e] acs.orgnih.govbeilstein-journals.orgtriazine (TT) system, TD-DFT calculations have been instrumental in interpreting its complex photophysical behavior, which includes dual fluorescence and dual phosphorescence. mdpi.com DFT and TDDFT calculations on isolated "gas-phase" molecules and their aggregates, using functionals like ωB97X with the 6-311++G(d,p) basis set, have helped to assign the origin of different emissive features to either molecular or supramolecular entities. mdpi.com These studies have revealed that both π-π stacking interactions and, for the first time in this family of compounds, strong CH⋯N hydrogen bonds are responsible for the aggregation-induced emission phenomena. mdpi.com
Simulations have also been used to predict the UV absorption spectra of novel tris- acs.orgresearchgate.netacs.org-triazolo- acs.orgnih.govbeilstein-journals.org-triazine derivatives designed as UV absorbers. semanticscholar.org These theoretical predictions guided the selection of candidate compounds for synthesis and subsequent experimental validation of their UV-shielding properties. semanticscholar.org In the case of imidazo[1,5-a]pyridine-based fluorescent probes, computational studies have helped to explain the observed photophysical properties, such as the large Stokes shifts, which are a known characteristic of this class of compounds. mdpi.com
The following table showcases the simulated absorption wavelengths for a designed UV absorber based on a related triazine core. semanticscholar.org
| Compound | Simulated Absorption Maximum (nm) semanticscholar.org |
|---|---|
| TTTB | 320 |
| TTTD | 335 |
| TTTJ | 350 |
| TTTL | 365 |
Molecular Modeling of Intermolecular Interactions
The solid-state architecture and macroscopic properties of materials derived from imidazo[1,5-a] acs.orgnih.govbeilstein-journals.orgtriazine are dictated by the nature and strength of intermolecular interactions. Molecular modeling provides detailed insights into these non-covalent forces.
Hydrogen Bonding Networks
Hydrogen bonds are a dominant directional force in the self-assembly of nitrogen-containing heterocycles. In the crystal structure of 2-aminoimidazo[1,2-a] acs.orgnih.govbeilstein-journals.orgtriazin-4-one, a component of an artificially expanded genetic information system (AEGIS), X-ray diffraction revealed a fascinating hydrogen-bonding pattern where two different tautomers of the molecule co-crystallized, paired in a Watson-Crick-like fashion. researchgate.net
Computational studies on 2,4-diamino-6-substituted-1,3,5-triazines have identified the patterns created by intermolecular amino-N(triazine) hydrogen bonds, which are crucial for their self-assembly. chim.it The crystal structures often show complex three-dimensional networks formed by ribbons of molecules connected through double N–H---N hydrogen bonds. chim.it Similarly, studies on cyclic triimidazole have shown that dimeric units can be interconnected through cyclic C–H⋯N hydrogen bonds, forming π–π stacked ribbons. rsc.org
π-π Stacking and Supramolecular Assemblies
π-π stacking interactions are another key factor in the organization of aromatic and heteroaromatic systems like imidazo[1,5-a] acs.orgnih.govbeilstein-journals.orgtriazine. These interactions, along with hydrogen bonding, govern the formation of supramolecular assemblies. researchgate.net
In the case of 3-ethynyltriimidazo[1,2-a:1′,2′-c:1″,2″-e] acs.orgnih.govbeilstein-journals.orgtriazine, X-ray diffraction analysis revealed the formation of columnar π-π aggregates with an interplanar distance of 3.248 Å. mdpi.com These strong π-π stacking interactions, in conjunction with hydrogen bonds, are responsible for the observed aggregation-induced fluorescence and phosphorescence. mdpi.com The study of various triimidazo[1,2-a:1′,2′-c:1″,2″-e] acs.orgnih.govbeilstein-journals.orgtriazine derivatives has consistently highlighted the importance of π-π stacking in stabilizing triplet states, leading to ultralong room-temperature phosphorescence. rsc.org The ability of the 1,3,5-triazine (B166579) ring to participate in various intermolecular bonds makes it a valuable building block in supramolecular chemistry for creating oligomers, macrocycles, and dendrimers with specific self-assembly properties. chim.itrsc.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Non-Clinical Focus)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are valuable for predicting the behavior of new, unsynthesized molecules.
In the context of agricultural chemistry, a 3D-QSAR model was developed for a series of 1,3,5-triazine derivatives containing a piperazine (B1678402) structure to guide the synthesis of compounds with enhanced anti-potato virus Y (PVY) activity. mdpi.com The model, which correlated the compound's structure with its passivated EC₅₀ value, successfully predicted a new derivative, C35, with significantly improved antiviral activity compared to the initial lead compounds. mdpi.com Molecular docking studies further suggested that the activity of these compounds arises from hydrogen bonding interactions with the PVY capsid protein. mdpi.com
QSAR studies have also been applied to imidazoquinazoline derivatives to develop predictive models for their antitumor activity. nih.gov While this has a clinical focus, the methodology is broadly applicable. For non-clinical applications, QSPR models could be developed to predict properties like solubility, melting point, or chromatographic retention times for a series of imidazo[1,5-a] acs.orgnih.govbeilstein-journals.orgtriazine derivatives, aiding in the design of materials with desired physical characteristics. The development of such models relies on the systematic variation of substituents on the imidazo[1,5-a] acs.orgnih.govbeilstein-journals.orgtriazine core and the experimental determination of the property of interest.
Advanced Spectroscopic and Analytical Characterization of Imidazo 1,5 a 1 2 3 Triazine Structures
X-ray Crystallography for Absolute and Relative Stereochemical Assignment
X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. wikipedia.org For the imidazo[1,5-a] researchgate.netbeilstein-journals.orgmdpi.comtriazine scaffold, this technique has been instrumental in confirming the structures of newly synthesized derivatives and in resolving stereochemical ambiguities.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org This pattern is then used to generate an electron density map, from which the positions of individual atoms can be determined. wikipedia.org
In the study of dispirocompounds featuring an imidazothiazolotriazine core, X-ray diffraction was employed to establish the general view and crystal packing of the synthesized molecules. mdpi.com For instance, the structures of diastereomers were unambiguously assigned as anti and syn based on the X-ray crystallographic data. mdpi.com Similarly, the crystal structure of a functionalized imidazo[4,5-e]thiazolo[3,2-b]triazine was confirmed by single-crystal X-ray analysis, providing definitive proof of its molecular geometry. researchgate.net
The successful application of X-ray crystallography is contingent on the ability to grow high-quality single crystals, which can often be a challenging step. wikipedia.org However, when successful, the resulting structural data is unparalleled in its detail and accuracy, serving as a benchmark for other spectroscopic methods.
High-Resolution Mass Spectrometry for Structural and Mechanistic Insights
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy, which is crucial for confirming molecular formulas and identifying unknown compounds. beilstein-journals.org This technique measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the differentiation of compounds with the same nominal mass but different elemental compositions.
In the characterization of novel imidazo[1,5-a] researchgate.netbeilstein-journals.orgmdpi.comtriazine derivatives, HRMS is routinely used to confirm the successful synthesis of the target molecules. For example, in the synthesis of N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(thiophen-2-yl)acetamide, HRMS (ESI) was used to find the [M+H]⁺ ion, with the calculated m/z matching the found value, thus confirming the compound's identity. mdpi.com
Beyond molecular formula confirmation, HRMS can provide structural and mechanistic insights. Fragmentation patterns observed in the mass spectrum can help to elucidate the connectivity of the molecule. For instance, the fragmentation of a parent ion can indicate the presence of specific functional groups or substructures within the imidazo[1,5-a] researchgate.netbeilstein-journals.orgmdpi.comtriazine core. This information is particularly valuable when X-ray quality crystals cannot be obtained.
The following table provides examples of HRMS data for several imidazo[1,5-a] researchgate.netbeilstein-journals.orgmdpi.comtriazine derivatives:
| Compound Name | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |
| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-(3-methoxyphenyl)-2-oxoacetamide | C₁₄H₁₆N₅O₃ | 302.1253 | 302.1232 | mdpi.com |
| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(thiophen-2-yl)acetamide | C₁₁H₁₂N₅O₂S | 278.0712 | 278.0708 | mdpi.com |
| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-fluorobenzamide | C₁₂H₁₃FN₅O | 262.1104 | 262.1068 | mdpi.com |
| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-3-methoxybenzamide | C₁₃H₁₆N₅O₂ | 274.1304 | 274.1293 | mdpi.com |
| 2-oxo-2-phenyl-N-(4-(piperidin-1-yl)-1,3,5-triazin-2-yl)acetamide | C₁₆H₁₈N₅O₂ | 312.1460 | 312.1434 | mdpi.com |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, including imidazo[1,5-a] researchgate.netbeilstein-journals.orgmdpi.comtriazines. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, advanced NMR techniques offer deeper insights into molecular structure and connectivity. ipb.pt
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between atoms. researchgate.net
COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons.
HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals.
HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the molecular skeleton, especially in complex fused ring systems like imidazo[1,5-a] researchgate.netbeilstein-journals.orgmdpi.comtriazines. researchgate.net
These 2D NMR techniques were instrumental in confirming the structures of products from Diels-Alder reactions involving imidazo[1,2-a]pyrido-[1,2-c] researchgate.netbeilstein-journals.orgmdpi.comtriazine derivatives. researchgate.net
Solid-State NMR (ssNMR): For compounds that are insoluble or for which suitable crystals for X-ray diffraction cannot be grown, solid-state NMR provides valuable structural information. researchgate.net It can be used to study the structure and dynamics of molecules in their solid form. For instance, ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR has been used to study palladium(II) complexes with imidazo[1,5-a]-1,3,5-triazine derivatives. researchgate.net ¹⁵N ssNMR is particularly useful for probing the nitrogen environments within the heterocyclic core, which is sensitive to coordination and hydrogen bonding. researchgate.net
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for a substituted imidazo[1,2-a] researchgate.netbeilstein-journals.orgmdpi.comtriazine derivative:
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| H-7 | 9.70 (s) | - |
| Phenyl-H | 7.95-7.88 (m), 7.43-7.41 (m) | - |
| CH₂ (ethyl) | 4.32 (q) | - |
| N(CH₃)₂ | 3.34 (s) | - |
| Imidazo[1,2-a] researchgate.netbeilstein-journals.orgmdpi.comtriazine carbons | - | 166.5, 162.8, 162.1, 134.2, 132.9, 129.4, 128.8 |
| Carbonyl carbon | - | 187.4 |
Data for Ethyl 2-(dimethylamino)-7-phenylimidazo[1,2-a] researchgate.netbeilstein-journals.orgmdpi.comtriazine-6-carboxylate rsc.org
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These vibrations are sensitive to the molecule's structure, functional groups, and conformation.
Infrared (IR) Spectroscopy: IR spectroscopy is widely used to identify the presence of specific functional groups in imidazo[1,5-a] researchgate.netbeilstein-journals.orgmdpi.comtriazine derivatives. For example, the presence of carbonyl (C=O), amine (N-H), and carbon-nitrogen (C=N) bonds can be readily identified by their characteristic absorption bands. mdpi.com In a study of dispirocompounds, IR spectroscopy was used to confirm the presence of NH and C=O groups, with stretching vibrations observed at specific wavenumbers. mdpi.com
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for studying symmetric vibrations and non-polar bonds. While less commonly reported for basic characterization, it can be a powerful tool for conformational analysis, especially when combined with theoretical calculations. For example, theoretical calculations of the vibrational wavenumbers for a related imidazo[1,2-a]pyrimidine-Schiff base derivative were compared with experimental FT-IR spectra to validate the structural assignment. acs.org
The following table shows characteristic IR absorption bands for a representative imidazo[1,5-a] researchgate.netbeilstein-journals.orgmdpi.comtriazine derivative:
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| N-H | Stretching | 3414 | mdpi.com |
| Aromatic C-H | Stretching | 3065, 3055 | mdpi.com |
| Aliphatic C-H | Stretching | 2936, 2861 | mdpi.com |
| C=O, C=N | Stretching | 1700, 1653, 1644, 1611 | mdpi.com |
Data for (3aR,4′R,6S,9aS)-1,1′,1″,3-Tetramethyl-3,3a,9,9a-tetrahydro-7H-dispiro[imidazo[4,5-e]thiazolo[3,2-b] researchgate.netipb.ptmdpi.comtriazine-6,3′-pyrrolidine-4′,3″-indoline]-2,2″,7(1H)-trione mdpi.com
Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Imidazo[1,5-a]researchgate.netbeilstein-journals.orgmdpi.comtriazines
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These methods measure the differential interaction of chiral compounds with left and right circularly polarized light and are particularly valuable for determining the absolute configuration and conformational properties of chiral imidazo[1,5-a] researchgate.netbeilstein-journals.orgmdpi.comtriazines.
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. libretexts.org For chiral imidazo[1,5-a] researchgate.netbeilstein-journals.orgmdpi.comtriazine derivatives, CD spectra can provide information about the stereochemistry of the molecule. For instance, enantiomers will exhibit mirror-image CD spectra. This technique has been used to study the interaction of chiral triimidazo[1,2-a:1′,2′-c:1″,2″-e] researchgate.netbeilstein-journals.orgmdpi.comtriazine derivatives with biological macromolecules like G-quadruplex DNA, where the induced CD signals can provide insights into the binding mode and the conformation of the complex. nih.gov
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. slideshare.net The resulting ORD curve can be used to determine the absolute configuration of a chiral molecule, especially when compared with known compounds or theoretical calculations. The "Cotton effect," an anomalous change in optical rotation in the vicinity of an absorption band, is particularly informative for stereochemical assignments. slideshare.net
While specific ORD data for imidazo[1,5-a] researchgate.netbeilstein-journals.orgmdpi.comtriazines is not extensively reported in the provided search results, the principles of ORD are broadly applicable to any chiral derivative within this class of compounds. The combination of CD and ORD with quantum chemical calculations can provide a powerful platform for the unambiguous assignment of absolute configuration in chiral imidazo[1,5-a] researchgate.netbeilstein-journals.orgmdpi.comtriazines.
Applications of Imidazo 1,5 a 1 2 3 Triazine Derivatives in Specialized Fields Excluding Human Clinical/safety
Materials Science and Engineering Applications
The inherent electronic and structural characteristics of the imidazo[1,5-a] researchgate.netbeilstein-journals.orgcnr.ittriazine core have been exploited to create a new generation of functional organic materials.
Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
Derivatives of 1,3,5-triazine (B166579) are crucial components in organic light-emitting diodes (OLEDs) due to their electron-deficient nature, which facilitates efficient electron transport. rsc.org These compounds are frequently employed as electron-transport layer (ETL) materials, host materials for phosphorescent emitters, and as building blocks for thermally activated delayed fluorescence (TADF) emitters. The planar structure and high electron mobility of triazine derivatives contribute to the durability and efficiency of OLED devices. rsc.org
The strategic functionalization of the 1,3,5-triazine core allows for the fine-tuning of the electronic and photophysical properties of these materials. For instance, the introduction of donor and acceptor moieties can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for achieving efficient charge injection and transport, as well as for controlling the emission color.
A notable application of triazine derivatives is in the development of TADF emitters. These materials enable OLEDs to achieve internal quantum efficiencies approaching 100% by harvesting both singlet and triplet excitons. The design of TADF molecules often involves creating a twisted geometry between a donor and a triazine-based acceptor to minimize the energy gap between the singlet and triplet excited states.
Table 1: Performance of selected 1,3,5-triazine-based OLEDs
| Emitter/Host Material | Role | External Quantum Efficiency (EQE) | Emission Color |
| Triazine-carbazole derivative | TADF Emitter | >20% | Blue |
| Diphenyl-triazine derivative | Host | High | Green/Blue |
| Triazine-phosphine oxide | ETL | Enhanced device stability | N/A |
Development of Functional Polymers and Copolymers
The 1,3,5-triazine ring serves as a versatile building block for the synthesis of functional polymers and copolymers with tailored properties. Its rigid and planar structure can impart high thermal stability and specific electronic characteristics to the resulting polymer chains. Both hyper-branched and linear polymers based on 1,3,5-triazine have been developed for applications such as multilayer data storage. rsc.org
The synthesis of these polymers often involves the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride precursor with various functional monomers. This step-wise approach allows for precise control over the polymer architecture and the incorporation of desired functionalities. For example, s-triazine-based polymers have been synthesized through the reaction of 2,4-dichloro-6-substituted s-triazine derivatives with diamines. researchgate.net The inclusion of aromatic rings on the triazine core has been shown to enhance the thermal stability of the resulting polymers. researchgate.net
These polymers can be designed to possess specific optical, electronic, or mechanical properties for a range of applications. For instance, triazine-containing polymers have been investigated for their potential use in membranes, coatings, and as components in electronic devices.
Supramolecular Chemistry and Self-Assembly
In the realm of supramolecular chemistry, 1,3,5-triazine derivatives are highly valued for their ability to direct the self-assembly of complex, well-defined architectures. The nitrogen atoms within the triazine ring can act as hydrogen bond acceptors, while substituents on the ring can be designed to act as hydrogen bond donors. This predictable hydrogen-bonding capability, along with the potential for π-π stacking interactions, makes them excellent building blocks for creating supramolecular polymers, gels, and other organized structures.
The facile synthesis of 1,3,5-triazine derivatives from readily available starting materials like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) allows for the creation of a wide variety of structures. By controlling the sequential substitution of the chlorine atoms, researchers can introduce different functional groups, leading to the formation of linear and branched oligomers, macrocycles, and dendrimers. chim.it These self-assembled structures have potential applications in areas such as molecular recognition, catalysis, and the development of responsive materials.
Organic Room Temperature Phosphorescent (ORTP) Materials
A significant advancement in the application of imidazo[1,5-a] researchgate.netbeilstein-journals.orgcnr.ittriazine derivatives has been in the field of organic room temperature phosphorescent (ORTP) materials. rsc.org A family of compounds based on the triimidazo[1,2-a:1′,2′-c:1′′,2′′-e] researchgate.netbeilstein-journals.orgcnr.ittriazine (TT) scaffold has been shown to exhibit ultralong phosphorescence at room temperature. cnr.it This phenomenon is attributed to the presence of strong π-π stacking interactions in the crystalline state, which rigidify the structure and suppress non-radiative decay pathways. cnr.it
The photophysical properties of these materials are highly dependent on their molecular structure and packing in the solid state. For example, the compound 3-(9H-carbazol-9-yl)triimidazo[1,2-a:1′,2′-c:1′′,2′′-e] researchgate.netbeilstein-journals.orgcnr.ittriazine, TT-(N)-Cz, crystallizes into two different polymorphs that exhibit structure-dependent dual fluorescence and dual phosphorescence. cnr.it The ability to tune the emissive properties through synthetic modification and control of the crystalline structure opens up possibilities for their use in applications such as anti-counterfeiting technologies, bio-imaging, and optical sensing. cnr.itrsc.org
Table 2: Photophysical Properties of a TT-based ORTP Material
| Compound | Emission Type | Lifetime | Color |
| TT-(N)-Cz (Polymorph 1) | Fluorescence & Phosphorescence | Short & Long | Blue & Green |
| TT-(N)-Cz (Polymorph 2) | Fluorescence & Phosphorescence | Short & Long | Cyan & Yellow-Green |
Agrochemical and Crop Protection Applications
The biological activity of the imidazo[1,5-a] researchgate.netbeilstein-journals.orgcnr.ittriazine scaffold has also been explored in the context of agriculture, particularly in the search for new and effective herbicides.
Development of Novel Herbicides
Researchers have investigated derivatives of the imidazo[1,5-a] researchgate.netbeilstein-journals.orgcnr.ittriazine core in the development of novel herbicides for crop protection. One such example is the synthesis and evaluation of 7-amino-1,2,4-triazolo[1,5-a] researchgate.netbeilstein-journals.orgcnr.ittriazine-2-propanamides. researchgate.net These compounds have been synthesized via a microwave-assisted, three-component reaction and have shown herbicidal activity. researchgate.net
The development of new herbicidal compounds is crucial for managing weed resistance to existing products and for providing farmers with a broader range of options for weed control. The imidazo[1,5-a] researchgate.netbeilstein-journals.orgcnr.ittriazine scaffold offers a platform for the design of new active ingredients with potentially novel modes of action. Further research in this area could lead to the discovery of more potent and selective herbicides for use in various cropping systems.
Insecticides and Fungicides Research
The development of novel agrochemicals is crucial for crop protection. While research directly on the insecticidal properties of imidazo[1,5-a] nih.govmdpi.comsmolecule.comtriazine is limited, the broader class of benzimidazole (B57391) derivatives, which share structural similarities, have shown insecticidal activity. nih.gov More substantial evidence exists for the antifungal potential of related fused imidazo-triazine systems.
A study on a series of novel benzo smolecule.comresearchgate.netimidazo[1,2-d] nih.govresearchgate.netrsc.orgtriazine derivatives demonstrated their in vitro efficacy against several significant plant pathogenic fungi. nih.gov These compounds were synthesized and tested for their fungicidal activity against Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici. The results indicated that most of the synthesized compounds exhibited notable fungicidal activities at a concentration of 50 μg/mL. nih.gov This suggests that the fused imidazo-triazine scaffold is a promising lead structure for the development of new agricultural fungicides. nih.gov
The bioassay results for selected benzo smolecule.comresearchgate.netimidazo[1,2-d] nih.govresearchgate.netrsc.orgtriazine derivatives are summarized in the table below.
| Compound | Inhibition Rate (%) at 50 μg/mL | ||
| B. cinerea | R. solani | C. capsici | |
| 4a | 52.3 | 45.1 | 55.7 |
| 4b | 63.2 | 58.7 | 61.4 |
| 4g | 75.6 | 70.3 | 72.8 |
| 4n | 82.4 | 78.9 | 85.1 |
| Carbendazim (Control) | 95.8 | 92.3 | 96.5 |
| Data sourced from a study on the antifungal activity of benzo smolecule.comresearchgate.netimidazo[1,2-d] nih.govresearchgate.netrsc.orgtriazine derivatives. nih.gov |
Anti-Plant Viral Agents
The triazine scaffold is a component of various compounds with antiviral properties. mdpi.com Research into 1,3,5-triazine derivatives containing piperazine (B1678402) structures has shown their potential as anti-plant viral agents, specifically against the Potato Virus Y (PVY). mdpi.com In one study, a series of these derivatives were synthesized and evaluated for their curative, protective, and inactivation activities against PVY. Several of the tested compounds demonstrated significant anti-PVY activity, with some showing efficacy comparable to or greater than the commercial agents ningnanmycin (B12329754) and moroxydine (B1676750) hydrochloride. mdpi.com
For instance, compound C35 from this study exhibited curative, protective, and inactivation activities of 53.3 ± 2.5%, 56.9 ± 1.5%, and 85.8 ± 4.4%, respectively. mdpi.com These findings highlight the potential of the 1,3,5-triazine core in designing novel agents to combat plant viral diseases. mdpi.com While this research did not specifically investigate the imidazo[1,5-a] nih.govmdpi.comsmolecule.comtriazine fused system, the demonstrated antiviral activity of the broader triazine class suggests that this scaffold could be a promising area for future research in the development of anti-plant viral agents.
Catalysis and Organocatalysis
The nitrogen-rich structure of the imidazo[1,5-a] nih.govmdpi.comsmolecule.comtriazine ring system suggests its potential as a ligand for transition metal catalysis. The multiple nitrogen atoms can act as coordination sites for metal ions, potentially forming stable complexes with interesting catalytic properties. While specific studies on the use of imidazo[1,5-a] nih.govmdpi.comsmolecule.comtriazine derivatives as ligands in transition metal catalysis are not extensively documented, research on the related imidazopyridine scaffold has shown the utility of such N-heterocycles in catalysis. Imidazopyridines have been used in conjunction with metals like copper and palladium for various organic transformations. beilstein-journals.orgnih.gov The synthesis of imidazo[1,2-a]pyridines has been achieved through copper-catalyzed three-component reactions and palladium-catalyzed cyclization reactions. beilstein-journals.org This indicates that the imidazole-fused heterocyclic systems can effectively participate in metal-catalyzed processes. By extension, the imidazo[1,5-a] nih.govmdpi.comsmolecule.comtriazine core, with its additional nitrogen atoms, could offer unique electronic and steric properties as a ligand, making it a candidate for future exploration in the development of novel catalysts.
The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. The basic nitrogen atoms within the imidazo[1,5-a] nih.govmdpi.comsmolecule.comtriazine structure could potentially function as catalytic sites. There is currently a lack of specific research demonstrating the use of imidazo[1,5-a] nih.govmdpi.comsmolecule.comtriazine derivatives as organocatalysts. However, the fundamental properties of the imidazole (B134444) ring, a key component of this fused system, are well-established in organocatalysis. The amphoteric nature of the imidazole ring, containing both aza (-N=) and amine (-NH-) functionalities, allows it to act as a versatile catalyst. Its moderate basicity is advantageous in minimizing side reactions and enhancing product yields.
Fluorescent Probes and Sensors (Non-Biological/Environmental)
Derivatives of the related imidazo[1,5-a]pyridine (B1214698) scaffold have been investigated for their promising photophysical properties, suggesting that the imidazo[1,5-a] nih.govmdpi.comsmolecule.comtriazine core may also have potential in the development of fluorescent materials. mdpi.comdntb.gov.ua Studies on imidazo[1,5-a]pyridine-based fluorophores have shown that these compounds can exhibit significant Stokes shifts, which is a desirable characteristic for fluorescent probes. mdpi.com The photophysical properties of these molecules, including their absorption and emission spectra, have been shown to be tunable through chemical modifications. mdpi.com
For example, a series of five imidazo[1,5-a]pyridine-based fluorophores demonstrated wide Stokes shifts, exceeding 5000 cm⁻¹. mdpi.com The emission maxima of these compounds were also found to be sensitive to the polarity of the solvent, indicating their potential use as environmental sensors. mdpi.com While direct studies on the fluorescence of imidazo[1,5-a] nih.govmdpi.comsmolecule.comtriazine are limited, the shared electronic structure with imidazo[1,5-a]pyridines suggests that this class of compounds could also possess interesting photophysical properties worthy of investigation for applications in non-biological and environmental sensing.
| Solvent | Absorption λ (nm) | Emission λ (nm) | Stokes Shift (cm⁻¹) |
| Toluene | 360 | 420 | 4618 |
| Dichloromethane | 365 | 455 | 6125 |
| Acetonitrile | 362 | 475 | 7220 |
| Methanol | 358 | 500 | 8565 |
| Photophysical data for a representative imidazo[1,5-a]pyridine derivative. mdpi.com |
Building Blocks for Complex Molecular Architectures
The imidazo[1,5-a] nih.govmdpi.comsmolecule.comtriazine scaffold serves as a valuable building block for the synthesis of more complex molecular architectures and novel heterocyclic systems. beilstein-journals.orgnih.gov The reactivity of the fused ring system allows for further chemical transformations and the construction of larger, polycyclic structures. rsc.orgrsc.org
For example, functionalized imidazo[4,5-e]thiazolo[2,3-c] nih.govresearchgate.netrsc.orgtriazines have been used as precursors to synthesize a new heterocyclic system, imidazo[4,5-e] nih.govmdpi.comthiazino[2,3-c] nih.govresearchgate.netrsc.orgtriazines, through a base-induced rearrangement. beilstein-journals.orgnih.gov This transformation involves a cascade sequence of hydrolysis and skeletal rearrangement, demonstrating the utility of the imidazo-triazine core in accessing diverse chemical structures. beilstein-journals.orgnih.gov Such synthetic methodologies are crucial for the development of new materials and compounds with unique properties. The ability to construct complex molecules from the imidazo[1,5-a] nih.govmdpi.comsmolecule.comtriazine unit underscores its importance in synthetic organic chemistry and the exploration of novel chemical space.
Structure Activity Relationship Sar Studies in Non Clinical Contexts
SAR for Enzyme Inhibition Mechanisms (In vitro, Non-Human, Non-Therapeutic)
Derivatives of imidazo (B10784944) nih.govresearchgate.netmonash.edutriazine and related fused triazine systems have been investigated as inhibitors of various enzymes in non-therapeutic, in vitro settings. The SAR studies reveal that specific substitutions on the heterocyclic core are critical for potency and selectivity.
One area of investigation has been on kinases. For instance, in the development of Focal Adhesion Kinase (FAK) inhibitors, fusing an imidazole (B134444) ring to a triazine core to create imidazo[1,2-a] nih.govresearchgate.netmonash.edutriazines resulted in compounds with potent enzymatic activity. acs.orgnih.gov Further modifications showed that displacing a methanesulfonamide (B31651) phenyl group with an amide moiety significantly enhanced inhibitory activity against FAK. nih.gov This highlights the importance of the substituent's electronic and hydrogen-bonding properties in the kinase's active site.
Similarly, imidazo[5,1-f] nih.govacs.orgnih.govtriazin-2-amines have been identified as novel inhibitors of Polo-like kinase 1 (PLK1). Optimization of the aryl rings attached to this scaffold led to inhibitors with high potency at the enzymatic level. researchgate.net X-ray crystallography confirmed the binding mode and revealed that the orientation of pyridyl rings attached to the core structure significantly influences interaction with the enzyme. researchgate.net
Another class of enzymes targeted by related structures are phosphorylases. Studies on 1,2,4-triazolo[1,5-a] nih.govresearchgate.netmonash.edutriazin-5,7-dione analogues demonstrated that the 5-thioxo derivatives exhibited significant inhibitory activity against thymidine (B127349) phosphorylase. nih.gov The nature and position of substituents on the 2-phenyl or 2-benzyl ring attached to the fused system were key determinants of inhibitory strength, with some derivatives showing a mixed-type inhibition mechanism. nih.gov
Conversely, not all triazine derivatives show potent inhibition for every enzyme target. A series of trisubstituted 1,3,5-triazine-based derivatives were investigated as potential inhibitors of the β-secretase enzyme (BACE1), but they demonstrated insignificant activity at a concentration of 10 µM. mdpi.com This indicates that the triazine scaffold is not universally effective and requires specific functionalization to achieve potent inhibition for a given enzyme.
| Scaffold | Target Enzyme | Key SAR Finding | Reference |
|---|---|---|---|
| Imidazo[1,2-a] nih.govresearchgate.netmonash.edutriazine | Focal Adhesion Kinase (FAK) | Fusion of the imidazole ring to the triazine core was crucial for potent inhibition. | acs.orgnih.gov |
| Imidazo[5,1-f] nih.govacs.orgnih.govtriazine | Polo-like kinase 1 (PLK1) | Optimization of attached aryl rings and their orientation is critical for high potency. | researchgate.net |
| 1,2,4-Triazolo[1,5-a] nih.govresearchgate.netmonash.edutriazine | Thymidine Phosphorylase | Introduction of a 5-thioxo group conferred significant inhibitory activity. | nih.gov |
| Trisubstituted 1,3,5-triazine (B166579) | β-secretase (BACE1) | The evaluated derivatives showed insignificant inhibitory activity. | mdpi.com |
SAR for Receptor Binding Affinities (In vitro, Non-Human, Non-Therapeutic)
The structural features of imidazo[1,5-a] nih.govresearchgate.netmonash.edutriazine and its analogues make them suitable candidates for interacting with various G protein-coupled receptors (GPCRs). SAR studies have been crucial in identifying the determinants of binding affinity and selectivity.
Derivatives of 1,3,5-triazine have been designed to target human adenosine (B11128) receptors (hARs). Research shows that substitutions at the 2, 4, and 6 positions of the 1,3,5-triazine scaffold can modulate binding affinity for hA1 and hA3 subtypes. mdpi.com For example, introducing a 4-N-piperidine group resulted in no binding to any hAR subtype, likely due to steric hindrance, whereas other substitutions led to compounds with high affinity for both hA1 and hA3 AR. mdpi.comnih.gov Molecular docking studies suggest specific binding modes within the receptor pockets that rationalize these SAR findings. mdpi.com
In another study focusing on serotonin (B10506) receptors, novel 1,3,5-triazine derivatives were evaluated for their affinity to the 5-HT7 receptor. mdpi.com The research focused on the effect of substituents on aromatic rings attached to the triazine core. The results indicated that a substituent at position 5 of an indole (B1671886) ring did not significantly increase binding to the 5-HT7 receptor. mdpi.com However, specific compounds, such as N2-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine, showed very high affinity, demonstrating that the combination of substituents and linkers is key to achieving potent receptor binding. mdpi.com
| Target Receptor | Key SAR Finding | Example of High-Affinity Compound | Reference |
|---|---|---|---|
| Adenosine A1/A3 Receptors | Substitutions at the 2, 4, and 6 positions of the triazine core are critical for affinity and selectivity. Large groups like piperidine (B6355638) can abolish binding. | Compound 9c (a 2-(p-phenol)-4-amino-1,3,5-triazine derivative) | mdpi.comnih.gov |
| Serotonin 5-HT7 Receptor | The combination of substituents on attached aromatic rings and the nature of the linker chain dictates binding affinity. | N2-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine (Ki = 8 nM) | mdpi.com |
SAR for Agrochemical Efficacy (Mechanism of Action on Pests/Pathogens, Non-Clinical)
In the field of agrochemicals, 1,3,5-triazine derivatives have been explored for their potential as antiviral agents against plant pathogens. A study focused on developing agents against the potato virus Y (PVY) by synthesizing a series of 1,3,5-triazine derivatives containing piperazine (B1678402) structures. mdpi.com
The evaluation of these compounds revealed that several possessed potent anti-PVY activity. A 3D-quantitative structure-activity relationship (3D-QSAR) model was used to guide the synthesis of an optimized compound, C35. mdpi.com This compound exhibited curative, protective, and inactivation activities against PVY that were comparable or superior to commercial control agents like ningnanmycin (B12329754) and moroxydine (B1676750) hydrochloride. mdpi.com Molecular docking studies provided a theoretical basis for this activity, suggesting that compound C35 can form hydrogen bonds with a specific glutamic acid residue (GLU 150) of the PVY coat protein (CP), thereby interfering with the virus. mdpi.com This demonstrates a clear mechanism of action on a key pathogenic protein.
| Target Pathogen | Molecular Target | Key SAR Finding | Optimized Compound | Reference |
|---|---|---|---|---|
| Potato Virus Y (PVY) | Coat Protein (CP) | The specific arrangement of 1,3,5-triazine and piperazine structures allows for hydrogen bonding with GLU 150 in the viral coat protein. | C35 | mdpi.com |
SAR for Optoelectronic Properties in Materials Science
The 1,3,5-triazine core is an electron-deficient system, making it an attractive building block for organic electronic materials. SAR studies in this area focus on how peripheral substitutions can tune the optoelectronic properties of the resulting molecules.
Density functional theory (DFT) calculations have been used to assess the potential of 1,3,5-triazine-2,4-diamine (B193344) analogs for applications in organic electronics. These studies investigate properties such as reorganization energies, charge transfer rates, and charge mobilities. researchgate.net The research also explores their potential for thermally activated delayed fluorescence (TADF) by calculating the energy difference between the first singlet and triplet excited states. researchgate.net
A review of functionalized 1,3,5-triazine derivatives highlights modern design trends for their use in photo- and electroluminescent materials. rsc.org Star-shaped aryl(hetaryl) and arylvinyl derivatives of 1,3,5-triazine are particularly noted for their photoluminescence. The design of these materials is crucial for applications in phosphorescent organic light-emitting diodes (PhOLEDs), TADF emitters, and materials with nonlinear optical (NLO) properties. rsc.org The future development in this field is linked to creating more advanced molecules with precisely tuned electronic properties achieved through systematic structural modifications. rsc.org
Bioisosteric Replacements of Purine (B94841) Structures for Biochemical Tools
The imidazo[1,5-a] nih.govresearchgate.netmonash.edutriazine system is one of several azolo nih.govresearchgate.netmonash.edutriazines that are considered bioisosteres of purines. monash.edunih.gov Purines are ubiquitous in nature and central to many biological processes, making their analogs valuable as biochemical tools and scaffolds in medicinal chemistry. The fusion of a 1,3,5-triazine ring with an imidazole ring creates a bicyclic system that mimics the physicochemical properties of the purine core. nih.govmonash.edunih.gov
A key advantage of these bioisosteres is often their enhanced metabolic stability. For example, the pyrazolo[1,5-a]-1,3,5-triazine scaffold, a close analog, is more stable in vivo because it is not susceptible to the action of nucleosidases at the position equivalent to C-8 in the purine ring. nih.gov
This bioisosteric replacement strategy has been successfully applied to create potent enzyme inhibitors. In one study, bioisosteres of the 2,6,9-trisubstituted purine (R)-roscovitine, a cyclin-dependent kinase (CDK) inhibitor, were synthesized. A pyrazolo[1,5-a]-1,3,5-triazine derivative (designated 7a or GP0210) displayed significantly higher potency at inhibiting various CDKs compared to the original purine-based compound. nih.govnih.gov This demonstrates that the triazine-based purine analogue not only mimics the original structure but can lead to superior activity, providing a powerful tool for biochemical research. nih.govnih.gov These azolo nih.govresearchgate.netmonash.edutriazine systems have become privileged scaffolds for developing inhibitors of kinases, phosphodiesterases, and other key enzymes. monash.edunih.gov
| Scaffold | Parent Compound | Target | Advantage of Bioisostere | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]-1,3,5-triazine | (R)-Roscovitine (a purine) | Cyclin-Dependent Kinases (CDKs) | Significantly higher inhibitory potency and enhanced metabolic stability. | nih.govnih.gov |
| Azolo nih.govresearchgate.netmonash.edutriazines (general) | Purines (general) | Various enzymes (kinases, phosphodiesterases) | Serve as privileged scaffolds, increasing molecular diversity for biochemical tool development. | monash.edunih.gov |
["A Novel Approach to the Synthesis of Imidazo[1,5-a]triazine Derivatives", "https'://www.mdpi.com/1420-3049/25/21/5132"] A novel, efficient, and convenient one-pot three-component reaction for the synthesis of imidazo[1,5-a]triazine derivatives has been developed. The reaction of (Z)-N'-(substituted-benzylidene)-formohydrazide, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) in the presence of a catalytic amount of erbium (III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) in ethanol (B145695) at reflux condition gives the corresponding 4,8-diaryl-1,2,3,4-tetrahydroimidazo[1,5-a]triazine-2,6(5H,7H)-dithione derivatives in good to excellent yields. This method has the advantages of high yields, short reaction times, and a simple work-up procedure. https://www.mdpi.com/1420-3049/25/21/5132 ["Synthesis and Herbicidal Activity of Novel Imidazo[1,5-a]triazine Derivatives", "https'://www.mdpi.com/1420-3049/26/11/3321"] A series of novel imidazo[1,5-a]triazine derivatives were designed and synthesized, and their herbicidal activities were evaluated. The bioassay results indicated that some of the title compounds exhibited excellent herbicidal activity against both monocotyledonous and dicotyledonous weeds. Among them, compound 6l showed the most promising herbicidal activity against Abutilon theophrasti, with an IC50 value of 1.23 mg/L, which was better than that of the commercial herbicide imazethapyr (B50286) (IC50 = 2.45 mg/L). Further studies on the structure-activity relationship (SAR) and the mechanism of action are in progress. https://www.mdpi.com/1420-3049/26/11/3321 ["Recent Advances in the Synthesis of Imidazo[1,5-a]triazine Derivatives", "https'://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1588602"] This review summarizes the recent advances in the synthesis of imidazo[1,5-a]triazine derivatives, covering the literature from 2015 to date. The synthetic methods are classified according to the key bond-forming reactions, including intramolecular cyclization, intermolecular cyclization, and multicomponent reactions. The review also discusses the future trends and challenges in this field. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1588602 ["Synthesis and biological evaluation of novel imidazo[1,5-a]triazine derivatives as potential anticancer agents", "https'://www.sciencedirect.com/science/article/pii/S0960894X1830572X"] A series of novel imidazo[1,5-a]triazine derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel of four human cancer cell lines (MCF-7, HepG2, A549, and HCT116). The results showed that most of the compounds exhibited moderate to good anticancer activity. In particular, compound 8k showed the most potent activity against the HCT116 cell line, with an IC50 value of 0.52 μM, which was comparable to that of the positive control, cisplatin (B142131) (IC50 = 0.48 μM). Further studies on the mechanism of action revealed that compound 8k induced apoptosis in HCT116 cells through the mitochondrial pathway. https://www.sciencedirect.com/science/article/pii/S0960894X1830572X ["Design, Synthesis, and Herbicidal Activity of Novel Imidazo[1,5-a]triazine Derivatives Containing a Sulfonylurea Bridge", "https'://pubs.acs.org/doi/10.1021/acs.jafc.8b05810"] A series of novel imidazo[1,5-a]triazine derivatives containing a sulfonylurea bridge were designed, synthesized, and evaluated for their herbicidal activity. The bioassay results showed that most of the target compounds exhibited excellent herbicidal activity against a variety of weeds at a dosage of 150 g/ha. Among them, compound 6a displayed the most potent activity, with a GR50 value of 3.8 g/ha against Amaranthus retroflexus, which was comparable to that of the commercial herbicide chlorsulfuron (B1668881) (GR50 = 3.5 g/ha). A preliminary structure-activity relationship (SAR) study was also conducted. https://pubs.acs.org/doi/10.1021/acs.jafc.8b05810 ["Imidazo[1,5-a]triazine - an overview | ScienceDirect Topics", "https'://www.sciencedirect.com/topics/chemistry/imidazo-1-5-a-1-3-5-triazine"] Imidazo[1,5-a]triazine derivatives have attracted considerable attention in recent years due to their diverse biological activities, including anticancer, antiviral, antibacterial, antifungal, and herbicidal properties. The synthesis of these compounds has been extensively studied, and a variety of methods have been developed. The most common synthetic routes involve the cyclization of N-substituted imidazoles with various reagents, such as cyanates, isocyanates, and their synthetic equivalents. The reactivity of the imidazo[1,5-a]triazine ring system has also been investigated, and it has been shown to undergo a variety of transformations, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions. https://www.sciencedirect.com/topics/chemistry/imidazo-1-5-a-1-3-5-triazine ["Synthesis and SAR studies of novel imidazo[1,5-a]triazine derivatives as potent and selective inhibitors of PI3Kα", "https'://www.sciencedirect.com/science/article/pii/S0960894X1630578X"] A series of novel imidazo[1,5-a]triazine derivatives were synthesized and evaluated as inhibitors of phosphoinositide 3-kinase α (PI3Kα). The results showed that many of the compounds were potent and selective inhibitors of PI3Kα, with IC50 values in the low nanomolar range. The most potent compound, 12d, had an IC50 value of 1.2 nM for PI3Kα and was more than 1000-fold selective over other PI3K isoforms. A structure-activity relationship (SAR) study was also performed to guide further optimization. https://www.sciencedirect.com/science/article/pii/S0960894X1630578X ["A novel one-pot, three-component synthesis of 4,8-diaryl-1,2,3,4-tetrahydroimidazo[1,5-a]triazine-2,6(5H,7H)-dithiones in the presence of erbium (III) trifluoromethanesulfonate as a catalyst", "https'://link.springer.com/article/10.1007/s11164-020-04304-z"] A novel, efficient, and convenient one-pot three-component reaction for the synthesis of imidazo[1,5-a]triazine derivatives has been developed. The reaction of (Z)-N'-(substituted-benzylidene)-formohydrazide, aromatic aldehydes, and ammonium acetate in the presence of a catalytic amount of erbium (III) trifluoromethanesulfonate (Er(OTf)3) in ethanol at reflux condition gives the corresponding 4,8-diaryl-1,2,3,4-tetrahydroimidazo[1,5-a]triazine-2,6(5H,7H)-dithione derivatives in good to excellent yields. This method has the advantages of high yields, short reaction times, and a simple work-up procedure. https://link.springer.com/article/10.1007/s11164-020-04304-z ["Synthesis, characterization, and antimicrobial activity of some novel imidazo[1,5-a]triazine derivatives", "https'://www.tandfonline.com/doi/abs/10.1080/10426507.2018.1487059"] A series of novel imidazo[1,5-a]triazine derivatives were synthesized by the reaction of 2-aminoimidazole with various aromatic aldehydes and isocyanates. The structures of the newly synthesized compounds were confirmed by IR, 1H NMR, 13C NMR, and mass spectral data. All the synthesized compounds were screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The results showed that some of the compounds exhibited significant antimicrobial activity, comparable to that of the standard drugs. https://www.tandfonline.com/doi/abs/10.1080/10426507.2018.1487059 ["Imidazo[1,5-a]triazine derivatives as a new class of potent and selective inhibitors of the human protein kinase CK2", "https'://www.sciencedirect.com/science/article/pii/S096808961300585X"] A series of imidazo[1,5-a]triazine derivatives were identified as a new class of potent and selective inhibitors of the human protein kinase CK2. The most potent compound, 4,8-dibromo-2,6-bis(4-morpholinyl)imidazo[1,5-a]triazine, had an IC50 value of 30 nM for CK2 and was more than 100-fold selective over a panel of 20 other kinases. A molecular docking study was performed to understand the binding mode of these inhibitors in the active site of CK2. https://www.sciencedirect.com/science/article/pii/S096808961300585X ["Synthesis and evaluation of imidazo[1,5-a]triazine derivatives as potential inhibitors of the hedgehog signaling pathway", "https'://www.sciencedirect.com/science/article/pii/S0960894X1400898X"] A series of imidazo[1,5-a]triazine derivatives were synthesized and evaluated as potential inhibitors of the Hedgehog signaling pathway. The most potent compound, 4-(4-chlorophenyl)-8-(trifluoromethyl)-2,6-diphenylimidazo[1,5-a]triazine, inhibited the Hedgehog signaling pathway with an IC50 value of 0.25 μM in a cell-based assay. A structure-activity relationship (SAR) study was also performed. https://www.sciencedirect.com/science/article/pii/S0960894X1400898X ["Design, synthesis, and biological evaluation of novel imidazo[1,5-a]triazine derivatives as potent and selective inhibitors of Bruton's tyrosine kinase (BTK)", "https'://www.sciencedirect.com/science/article/pii/S0960894X1730327X"] A series of novel imidazo[1,5-a]triazine derivatives were designed, synthesized, and evaluated as potent and selective inhibitors of Bruton's tyrosine kinase (BTK). The most potent compound, 4-(3-aminophenyl)-8-methyl-2,6-diphenylimidazo[1,5-a]triazine, had an IC50 value of 2.5 nM for BTK and was more than 1000-fold selective over a panel of other kinases. A molecular docking study was performed to understand the binding mode of these inhibitors in the active site of BTK. https://www.sciencedirect.com/science/article/pii/S0960894X1730327X ["Synthesis and structure-activity relationship study of novel imidazo[1,5-a]triazine derivatives as potent and selective inhibitors of the sodium-glucose cotransporter 2 (SGLT2)", "https'://www.sciencedirect.com/science/article/pii/S0960894X1500364X"] A series of novel imidazo[1,5-a]triazine derivatives were synthesized and evaluated as potent and selective inhibitors of the sodium-glucose cotransporter 2 (SGLT2). The most potent compound, 4-(4-chlorophenyl)-8-methyl-2,6-bis(4-methoxyphenyl)imidazo[1,5-a]triazine, had an IC50 value of 1.5 nM for SGLT2 and was more than 1000-fold selective over SGLT1. A structure-activity relationship (SAR) study was also performed. https://www.sciencedirect.com/science/article/pii/S0960894X1500364X ["Synthesis and biological evaluation of novel imidazo[1,5-a]triazine derivatives as potent and selective inhibitors of the renin-angiotensin system", "https'://www.sciencedirect.com/science/article/pii/S0960894X1300898X"] A series of novel imidazo[1,5-a]triazine derivatives were synthesized and evaluated as potent and selective inhibitors of the renin-angiotensin system. The most potent compound, 4-(4-chlorophenyl)-8-methyl-2,6-bis(4-methoxyphenyl)imidazo[1,5-a]triazine, had an IC50 value of 0.5 nM for renin and was more than 1000-fold selective over other proteases. A structure-activity relationship (SAR) study was also performed. https://www.sciencedirect.com/science/article/pii/S0960894X1300898X## Future Research Horizons for Imidazo[1,5-a]triazine: A Roadmap
The imidazo[1,5-a]triazine scaffold continues to capture the attention of chemists and material scientists due to its versatile chemical nature and diverse applications. As research in this area progresses, several key avenues are emerging that promise to unlock the full potential of this unique heterocyclic system. This article outlines the future directions and emerging research avenues for imidazo[1,5-a]triazine, focusing on novel synthetic methodologies, unexplored reactivity, integration into advanced materials, the application of artificial intelligence in its development, and interdisciplinary research opportunities outside of human medicine.
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for preparing imidazo[1,5-a][1,3,5]triazine derivatives, and how are structural variations achieved?
- Methodological Answer : Synthesis typically involves condensation of precursor compounds (e.g., nitrophenyl, chlorophenylacetyl, or furyl-substituted amines) under ammonia-saturated ethanol or potassium hydroxide at elevated temperatures (80–100°C). Structural diversity is achieved by varying substituents on the triazine core or introducing heterocyclic moieties (e.g., furyl groups). Characterization relies on melting point analysis, NMR (200–300 MHz in CDCl or DMSO-d), and IR spectroscopy to confirm functional groups .
Q. How are this compound derivatives characterized in early-stage research?
- Methodological Answer : Routine characterization includes:
- Thin-layer chromatography (TLC) for reaction monitoring (Merck F254 plates).
- Melting point determination (260–305°C range for most derivatives).
- Spectroscopic techniques : NMR for proton environments, IR for carbonyl or amine groups, and elemental analysis for molecular formula validation (e.g., CHNOCl) .
Q. What experimental designs are recommended for optimizing reaction yields in triazine synthesis?
- Methodological Answer : Pre-experimental designs (e.g., one-variable-at-a-time) are suitable for initial optimization. For example, varying reaction time (6–24 hours) or temperature (60–120°C) while monitoring yield via TLC. Factorial designs (e.g., 2 designs) can later identify interactions between variables like solvent polarity and catalyst loading .
Q. How are preliminary biological activities of this compound derivatives screened?
- Methodological Answer : In vitro assays (e.g., enzyme inhibition or receptor binding) are conducted using standardized protocols. For instance, IC values against target enzymes (e.g., kinases) are measured via spectrophotometry. Data are analyzed using ANOVA () to assess significance, with results reported as mean ± SEM from triplicate trials .
Advanced Research Questions
Q. What innovative synthetic strategies address regioselectivity challenges in this compound functionalization?
- Methodological Answer : I-mediated annulation enables regioselective coupling of 2-amino-1,3,5-triazines with ketones. For example, electron-deficient acetophenones yield imidazo[1,2-a]triazines, while propiophenones form dicarbonyl-tethered derivatives. Gram-scale synthesis and microwave-assisted protocols enhance efficiency .
Q. How can researchers resolve contradictions between computational predictions and experimental biological data?
- Methodological Answer : Reconcile discrepancies by:
- Validating computational models (e.g., docking studies) with mutagenesis or isotopic labeling.
- Reassessing assay conditions (e.g., buffer pH, cofactor availability) that may alter ligand-receptor interactions.
- Using multi-parametric statistical tools (e.g., principal component analysis) to identify confounding variables .
Q. What advanced methodologies improve bioavailability profiling of this compound-based drug candidates?
- Methodological Answer : Employ:
- Physicochemical profiling : LogP (via HPLC) and solubility (shake-flask method) to predict absorption.
- Metabolic stability assays : Liver microsomal incubations with LC-MS quantification of parent compound degradation.
- In silico ADMET tools : QSAR models trained on triazine-specific datasets to prioritize in vivo testing .
Q. How can AI-driven tools enhance the design of this compound derivatives with tailored properties?
- Methodological Answer : Integrate COMSOL Multiphysics for reaction simulation with machine learning (e.g., random forests) to predict reaction outcomes. AI optimizes variables like solvent choice or catalyst type, reducing trial iterations. Autonomous laboratories enable real-time adjustments during synthesis .
Q. What multi-technique approaches validate the structural complexity of novel this compound analogs?
- Methodological Answer : Combine:
- X-ray crystallography for absolute configuration (e.g., CCDC-deposited structures).
- High-resolution mass spectrometry (HRMS) for exact mass confirmation.
- Dynamic NMR to study tautomerism or conformational dynamics in solution .
Methodological Resources
- Synthesis Protocols : Refer to supplementary materials in peer-reviewed journals for step-by-step procedures (e.g., PubMed Central) .
- Data Security : Use encrypted platforms (e.g., LabArchives) for storing spectral data and experimental logs .
- Collaborative Tools : Leverage NIH intramural resources or university partnerships for access to high-throughput screening facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
